2,6-Dichloropyrimidine-4-carbonitrile
Overview
Description
2,6-Dichloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitrile group at the 4 position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability .
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including nucleotides and certain receptors .
Mode of Action
The mode of action of 2,6-Dichloropyrimidine-4-carbonitrile involves nucleophilic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
2,6-Dichloropyrimidine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione, glucuronic acid, or sulfate . These metabolic processes can affect the compound’s bioavailability, toxicity, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations can affect the compound’s activity and function, potentially leading to changes in cellular processes and overall cell physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF) at low temperatures. This reaction yields 2,6-dichloropyrimidine, which is then further reacted with cyanogen bromide (BrCN) to introduce the nitrile group at the 4 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Aminopyrimidines from the reduction of the nitrile group.
- Oxidized derivatives such as pyrimidine oxides .
Scientific Research Applications
2,6-Dichloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of antiviral, anticancer, and antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at the 4 position.
2,6-Dichloropyridine-3-carbonitrile: A pyridine derivative with similar functional groups
Uniqueness: 2,6-Dichloropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where precise functionalization is required .
Properties
IUPAC Name |
2,6-dichloropyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAOENZTDMPYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680994 | |
Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26293-93-6 | |
Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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